N-(4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine
Description
N-(4-Methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a quinoline derivative characterized by a 4-methoxyphenyl group at the 4-amino position and a thiomorpholine-4-carbonyl moiety at the 2-position. The thiomorpholine group introduces sulfur into the heterocyclic ring, which may enhance lipophilicity and influence pharmacokinetic properties compared to oxygen-containing analogs like morpholine.
Properties
IUPAC Name |
[4-(4-methoxyanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-26-16-8-6-15(7-9-16)22-19-14-20(21(25)24-10-12-27-13-11-24)23-18-5-3-2-4-17(18)19/h2-9,14H,10-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATXOTWNZXHXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 4-methoxyaniline is reacted with an appropriate alkylating agent.
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of morpholine with sulfur, followed by cyclization.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dichloromethane).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Substituents on the Quinoline Core
The quinoline scaffold is a common feature among analogs, but substituent positions and functional groups vary significantly:
Key Observations :
Thiomorpholine vs. Other Heterocycles
- Thiomorpholine (Target Compound): Contains a sulfur atom, increasing lipophilicity (logP) compared to morpholine. This may enhance membrane permeability but reduce aqueous solubility .
- Piperidine/Piperazine (): Nitrogen-rich rings improve solubility and are common in antimalarial agents (e.g., 7-chloroquinolin-4-amine derivatives) .
- Norbornanyl/Adamantanyl (): Rigid bicyclic structures may improve receptor binding via steric effects but reduce synthetic yield (e.g., 11–21% yields in ) .
Antimalarial and Antiparasitic Activity
- N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine (): Demonstrated IC50 values of 48 nM against P. falciparum, comparable to chloroquine. The polyether chain enhances solubility, a critical factor for in vivo efficacy .
- 4-Aminoquinoline-Piperidines (): Exhibited superior activity against chloroquine-resistant strains, attributed to the piperidine moiety’s ability to bypass resistance mechanisms .
- Thiomorpholine Analogs (): While specific data are lacking, the sulfur atom may modulate heme-binding interactions, a mechanism critical for antimalarial activity .
Anticancer and Antiproliferative Activity
- Quinoline-Based Oxadiazoles (): Showed sub-micromolar IC50 values against Bcl-2-expressing cancer cells. The oxadiazole ring enhances π-π stacking with protein targets .
- N-(2-Fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide (): Exhibited anti-HIV-1 activity (IC50 ~3 μM), highlighting the role of methoxy and fluorophenyl groups in viral inhibition .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
- N-(Pyrazin-2-yl)quinolin-4-amine Derivatives (): Incorporation of pyrazine and polar groups (e.g., methylpiperazine) improved aqueous solubility, critical for oral bioavailability .
Biological Activity
N-(4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a quinoline core substituted with a methoxyphenyl group and a thiomorpholine-4-carbonyl moiety. The synthesis of this compound typically involves several key steps:
- Preparation of Quinoline Derivatives : Starting materials include methoxy-substituted anilines and thiomorpholine.
- Amide Bond Formation : The thiomorpholine-4-carbonyl group is introduced through amide bond formation.
- Cyclization Reactions : These reactions help establish the quinoline structure.
Common reagents used in these reactions include various catalysts and solvents to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro experiments have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. The mechanism of action appears to involve:
- Induction of Apoptosis : Morphological changes characteristic of apoptosis, such as cell shrinkage and chromatin condensation, were observed in treated cells .
- Inhibition of Proliferation : The compound showed potent antiproliferative activity at low concentrations (nanomolar range) against tumor cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Breast Adenocarcinoma | < 50 | Apoptosis induction |
| Glioblastoma Multiforme | < 30 | Cell cycle arrest |
Antimicrobial Properties
In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest that it possesses significant antibacterial properties against various strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or bacterial metabolism.
- Receptor Modulation : It could also interact with cellular receptors, altering signaling pathways that lead to apoptosis or growth inhibition.
Further studies using techniques such as molecular docking and binding assays are essential to elucidate these interactions fully .
Case Studies
- Study on Breast Cancer Cells : A recent study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines compared to control groups. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
- Antibacterial Assays : In another study, the compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated a notable zone of inhibition, suggesting effective antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
